1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-11(7-19(2)18-8)12(20)17-9-3-5-10(6-4-9)21-13(14,15)16/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNYBFLEDEACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxybenzene as a starting material.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
1,3-Dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxamides
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of 1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide with analogous compounds:
Functional Group Contributions
- Methyl vs. tert-Butyl Substituents : The 1,3-dimethyl groups on the pyrazole core (target compound) reduce steric hindrance compared to bulkier substituents like 3,5-di-tert-butyl in compound 4h , favoring membrane permeability .
- Phenyl Ring Modifications : The 4-(trifluoromethoxy)phenyl group differentiates the target compound from Penflufen’s alkyl-substituted phenyl ring, which is critical for SDH inhibition in fungi .
Biological Activity
1,3-Dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 365.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways. For instance, it has been shown to interact with the cysteine protease cruzipain, which is critical for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Inhibition Studies : In a study exploring the inhibition of cruzipain, this compound was found to significantly reduce the activity of this enzyme, which is essential for the survival of T. cruzi in mammalian hosts. The compound demonstrated an IC50 value lower than that of standard inhibitors, indicating its potential as a therapeutic agent against Chagas disease .
- Trypanocidal Efficacy : Another study evaluated the compound's efficacy in a 3D tissue culture model that mimics the physiological environment. It showed promising trypanocidal effects with minimal cytotoxicity to host cells, suggesting that it could be developed into a viable treatment option .
- Agonist Potency : Further research identified the compound as a potent agonist for the TGR5 receptor, which plays a role in glucose metabolism and energy homeostasis. This finding indicates potential applications in metabolic disorders .
Q & A
Q. What are the recommended synthetic strategies for optimizing the yield of 1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide?
Methodological Answer:
- A multi-step synthesis is typically employed, starting with condensation reactions to form the pyrazole core. For example, substituents like trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution or Suzuki coupling under controlled pH and temperature conditions (e.g., 60–80°C, inert atmosphere) .
- Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the carboxamide product .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in pyrazole-carboxamide derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming substituent positions on the pyrazole ring. For instance, methyl groups at positions 1 and 3 show distinct singlet peaks in ¹H NMR (~δ 2.5–3.5 ppm), while the trifluoromethoxy group on the phenyl ring appears as a quartet in ¹⁹F NMR .
- FT-IR : The carboxamide C=O stretch appears at ~1650–1680 cm⁻¹, and N-H stretches (if present) at ~3300 cm⁻¹. Discrepancies in these signals can indicate incomplete reactions or byproducts .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate molecular electrostatic potentials (MEPs) and HOMO-LUMO gaps, which correlate with reactivity and binding affinity. For example, studies on analogous compounds show that electron-withdrawing groups (e.g., trifluoromethoxy) enhance interaction with hydrophobic enzyme pockets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carboxamide group .
Q. How can researchers address contradictions in reported biological activities of pyrazole-carboxamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, replacing the trifluoromethoxy group with a methoxy group (as in ) reduces COX-2 inhibition but enhances antimicrobial activity, suggesting divergent mechanisms .
- Dose-Response Assays : Use standardized protocols (e.g., MTT for cytotoxicity, MIC for antimicrobials) to eliminate variability. Contradictions often arise from differences in cell lines or assay conditions .
Q. What experimental designs are critical for evaluating the metabolic stability of this compound?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethoxy group’s metabolic resistance can be compared to labile groups (e.g., ethyl esters) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. Pyrazole derivatives often inhibit CYP2C9, requiring careful dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
